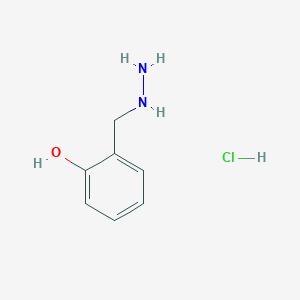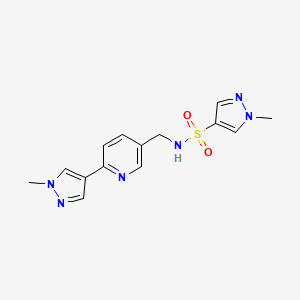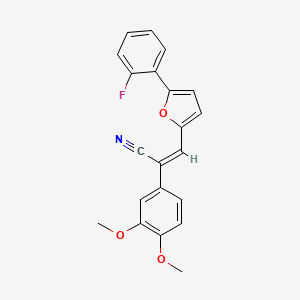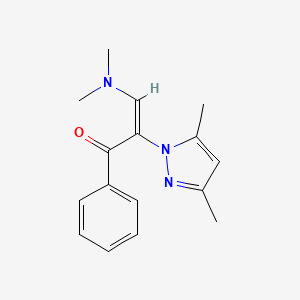
2-(Hydrazinylmethyl)phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydrazinylmethyl)phenol;hydrochloride is a chemical compound used in laboratory settings for the synthesis of substances . It is supplied under the TSCA R&D Exemption, meaning it is primarily used for research and development purposes .
Chemical Reactions Analysis
Phenols, which are structurally similar to 2-(Hydrazinylmethyl)phenol;hydrochloride, are known to be highly reactive. They are ortho- and para-directing and are strongly activated towards electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are compounds of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these compounds imparts a strong electron-withdrawing effect, which influences their reactivity and basicity. 2-(Hydrazinylmethyl)phenol;hydrochloride can be utilized in the synthesis of fluorinated pyridines, which are less reactive than their chlorinated and brominated analogues. These compounds have applications in local radiotherapy for cancer treatment as F 18 -substituted pyridines .
Imaging Agents for Biological Applications
The synthesis of F 18 -substituted pyridines, which are derived from 2-(Hydrazinylmethyl)phenol;hydrochloride , is of particular interest in the field of imaging for biological applications. These compounds can serve as potential imaging agents, providing valuable insights into various biological processes and aiding in the diagnosis of diseases .
Development of Pharmaceutical and Agrochemical Products
The introduction of fluorine atoms into lead structures is a common modification in the development of pharmaceutical and agrochemical products. 2-(Hydrazinylmethyl)phenol;hydrochloride can be a precursor in the synthesis of fluorine-containing compounds, which make up about 10% of all pharmaceuticals used in medical treatment. These compounds are known for their high antioxidant properties and are preferred in medical applications due to their effectiveness and improved physical, biological, and environmental properties .
Antiproliferative Action Against Cancer Cells
Alkylaminophenol compounds, such as 2-(Hydrazinylmethyl)phenol;hydrochloride , have been used in cancer treatment due to their antiproliferative action against cancer cells. The discovery of new compounds with this action is crucial for the advancement of cancer therapies .
Quantum Chemical Calculations
In the field of theoretical chemistry, 2-(Hydrazinylmethyl)phenol;hydrochloride can be studied using quantum chemical calculations to investigate its structural properties. These studies can provide insights into the electronic and structural properties, vibrational frequencies, and molecular properties of alkylaminophenol compounds .
Synthesis of Biologically Important Compounds
The Petasis reaction, which involves 2-(Hydrazinylmethyl)phenol;hydrochloride , is a method for synthesizing biologically important alkylaminophenol compounds. These compounds have high antioxidant properties and are obtained through both natural and synthetic methods, making them valuable in various medical applications .
Safety and Handling in Laboratory Settings
Understanding the safety and handling of 2-(Hydrazinylmethyl)phenol;hydrochloride is essential in laboratory settings. It is classified under various hazard categories, including flammability, acute toxicity, and carcinogenicity. Proper precautions and safety measures must be taken when working with this compound to prevent adverse health effects and environmental damage .
Research and Development Exemption
2-(Hydrazinylmethyl)phenol;hydrochloride: is supplied under the TSCA R&D Exemption, which means it can be used for research and development purposes. However, it cannot be used for non-exempt commercial purposes under TSCA unless appropriate consent is granted .
Safety and Hazards
2-(Hydrazinylmethyl)phenol;hydrochloride is likely to have similar safety and hazard characteristics to phenylhydrazine, which is known to cause skin irritation, may cause an allergic skin reaction, causes serious eye irritation, is suspected of causing genetic defects, may cause cancer, and causes damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
2-(hydrazinylmethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-9-5-6-3-1-2-4-7(6)10;/h1-4,9-10H,5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJFEEQMVLOVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydrazinylmethyl)phenol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-(phenethylcarbamothioyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2895089.png)

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2895092.png)


![5-((3,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2895098.png)
![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B2895101.png)
![5-benzyl-2-(2,5-dimethylbenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2895102.png)



![8-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2895107.png)
